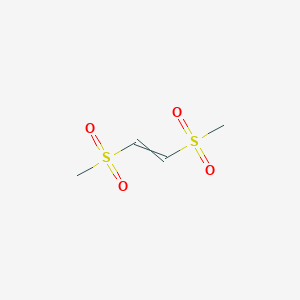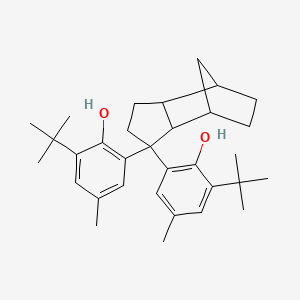![molecular formula C9H12N5O8P B14665737 [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 36792-48-0](/img/structure/B14665737.png)
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide derivative. It is structurally related to uridine monophosphate, a nucleotide that plays a crucial role in the synthesis of RNA. This compound is characterized by the presence of an azido group, which can be used for various biochemical applications.
Vorbereitungsmethoden
The synthesis of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the following steps:
Starting Material: The synthesis begins with uridine, a nucleoside composed of uracil and ribose.
Azidation: The hydroxyl group at the 4-position of the ribose is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Phosphorylation: The 5’-hydroxyl group of the ribose is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Phosphorylation: The compound can undergo further phosphorylation to form diphosphate or triphosphate derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and phosphorylating agents. Major products formed from these reactions include amino derivatives and phosphorylated compounds.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleotide analogs.
Biology: The compound is used in studies involving RNA synthesis and function.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into RNA or DNA, where it can interfere with nucleic acid synthesis. The azido group can be reduced to an amino group, which can then participate in further biochemical reactions. The compound targets enzymes involved in nucleotide synthesis and metabolism, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Uridine monophosphate: Lacks the azido group and is a standard nucleotide used in RNA synthesis.
Cytidine monophosphate: Contains a cytosine base instead of uracil.
Thymidine monophosphate: Contains a thymine base and is used in DNA synthesis.
These similar compounds differ in their base components and functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
36792-48-0 |
|---|---|
Molekularformel |
C9H12N5O8P |
Molekulargewicht |
349.19 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N5O8P/c10-13-12-6-7(16)4(3-21-23(18,19)20)22-8(6)14-2-1-5(15)11-9(14)17/h1-2,4,6-8,16H,3H2,(H,11,15,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
KTGVVHTZTJKEMM-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


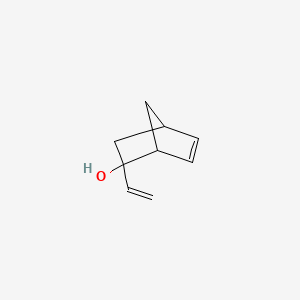
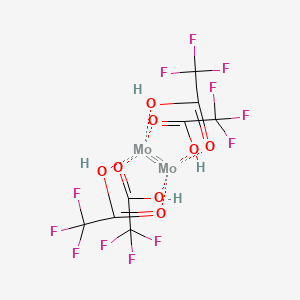
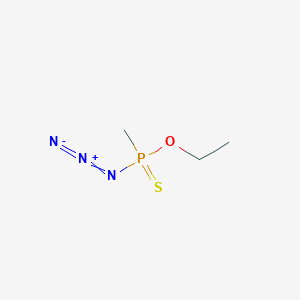
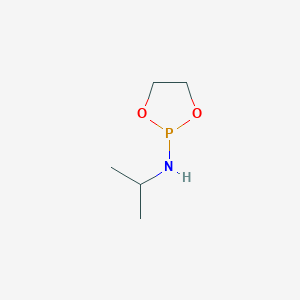

![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
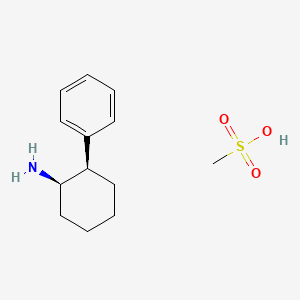
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
